molecular formula C16H18N2O3S2 B2498296 5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421444-13-4

5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2498296
M. Wt: 350.45
InChI Key: RHEWFSGDJXHLRG-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural elements common in medicinal chemistry, such as morpholine, thiophene, and carboxamide groups. These elements suggest a complex synthesis and a potentially significant biological activity. Compounds with similar structures have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting with the preparation of key intermediates followed by coupling reactions. For example, compounds with thiophene and morpholine moieties have been synthesized through reactions involving chlorination, nucleophilic substitution, and condensation steps (Lei et al., 2017). These methods highlight the complex synthesis routes that could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, Mass Spectrometry) are commonly used to characterize the molecular structure of synthesized compounds. For instance, the crystal structure of a related compound was determined, revealing a monoclinic system with specific lattice parameters, confirming the compound's molecular geometry and conformations (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by their functional groups. Carboxamide derivatives, for example, have been synthesized and evaluated for their chemical reactivity, demonstrating potential as antimicrobial and anticancer agents. These studies often include reactions under various conditions to test stability and reactivity (Horishny et al., 2020).

Scientific Research Applications

Antitubercular Activity

Research on novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising antitubercular properties. These compounds were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis H37Rv, resulting in several analogs with low cytotoxicity profiles and significant antimycobacterial activity (Marvadi et al., 2020).

Antimicrobial Agents

A series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, were synthesized and screened for antibacterial and antifungal activities. These compounds showed a broad spectrum of antimicrobial activity against various pathogens (Desai et al., 2011).

Analgesic and Anti-Inflammatory Agents

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their potential as analgesic and anti-inflammatory agents. Compounds exhibited significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Local Anesthetic and Antiarrhythmic Activity

Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates were synthesized as carticaine analogues and evaluated for local anesthetic and antiarrhythmic activity. Certain compounds showed comparable activity to carticaine and lidocaine, highlighting their potential in developing new therapeutic agents (Al-Obaid et al., 1998).

Anticancer Activity

Research on 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The study aimed to develop new compounds with potent anticancer effects, with several synthesized compounds showing strong activity compared to reference drugs (Gaber et al., 2021).

properties

IUPAC Name

5-oxo-N-(2-thiophen-2-ylethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-15-11-21-10-14(18(15)9-13-4-2-8-23-13)16(20)17-6-5-12-3-1-7-22-12/h1-4,7-8,14H,5-6,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEWFSGDJXHLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

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